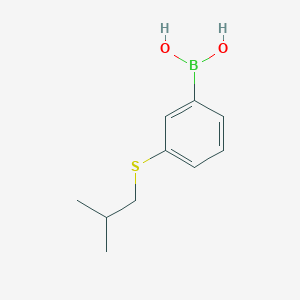

3-(Isobutylthio)phenylboronic acid

Description

Properties

IUPAC Name |

[3-(2-methylpropylsulfanyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO2S/c1-8(2)7-14-10-5-3-4-9(6-10)11(12)13/h3-6,8,12-13H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDJPTBCKAGBJFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)SCC(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 3 Isobutylthio Phenylboronic Acid

Carbon-Carbon Bond Forming Reactions

The primary utility of arylboronic acids lies in their application as nucleophilic partners in a variety of carbon-carbon bond-forming reactions, most notably those catalyzed by transition metals. The isobutylthio-substituent at the meta-position is expected to influence the electronic and steric properties of the boronic acid, thereby affecting its reactivity.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a paramount method for the synthesis of biaryls, styrenes, and polyolefins, involving the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate. libretexts.orgnih.gov The general catalytic cycle for the Suzuki-Miyaura coupling proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. rsc.org

The reaction of 3-(isobutylthio)phenylboronic acid with an aryl halide (Ar-X) would be anticipated to yield the corresponding biaryl product, as depicted in the general scheme below. The presence of the thioether group, however, may introduce specific challenges, such as potential coordination to the palladium center, which could influence the catalytic activity.

General Scheme of Suzuki-Miyaura Coupling:

Where Ar = 3-(isobutylthio)phenyl and Ar'-X is an aryl halide.

The success of a Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst and the associated ligands. nih.gov For a substrate like this compound, the thioether moiety could potentially interact with the palladium center. This necessitates the use of robust catalytic systems that can overcome such potential catalyst inhibition.

Modern catalytic systems often employ electron-rich, bulky phosphine (B1218219) ligands that promote both the oxidative addition and reductive elimination steps of the catalytic cycle. Ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) have shown remarkable efficacy in a wide range of Suzuki-Miyaura couplings, including those with challenging substrates. researchgate.net These ligands are designed to stabilize the palladium(0) species and facilitate the formation of the active catalyst.

In the context of this compound, a ligand that is both bulky and electron-rich would be a logical first choice to promote the desired coupling and minimize potential side reactions. The use of pre-catalysts, where the ligand is already coordinated to the palladium source, can also lead to more efficient and reproducible reactions. nih.gov

Table 1: Representative Palladium Catalysts and Ligands for Suzuki-Miyaura Reactions

| Catalyst/Pre-catalyst | Ligand | Typical Substrates |

| Pd(OAc)₂ / SPhos | SPhos | Aryl chlorides, bromides, and triflates |

| Pd₂(dba)₃ / XPhos | XPhos | Hindered aryl halides, heteroaryl halides |

| Pd(PPh₃)₄ | Triphenylphosphine | Aryl iodides and bromides |

This interactive table provides examples of common catalytic systems. The optimal choice for this compound would require experimental screening.

The substrate scope of the Suzuki-Miyaura reaction is exceptionally broad. nih.gov For this compound, it would be expected to couple with a wide variety of aryl and heteroaryl halides and triflates. The electronic nature of the coupling partner can influence the reaction rate; electron-poor aryl halides are generally more reactive towards oxidative addition.

A key consideration for thioether-containing substrates is the potential for the sulfur atom to interact with the palladium catalyst. However, the use of appropriate ligands, as discussed previously, can mitigate this effect. The reaction is also known to tolerate a wide range of functional groups on both coupling partners, a significant advantage in the synthesis of complex molecules.

Table 2: Hypothetical Substrate Scope for the Suzuki-Miyaura Coupling of this compound

| Coupling Partner (Ar-X) | Expected Product | Notes |

| 4-Bromoanisole | 4-Methoxy-3'-(isobutylthio)biphenyl | Electron-rich aryl bromide. |

| 1-Chloro-4-nitrobenzene | 4-Nitro-3'-(isobutylthio)biphenyl | Electron-poor aryl chloride, may require a more active catalyst. |

| 2-Bromopyridine | 2-(3-(Isobutylthio)phenyl)pyridine | Heterocyclic halide, potential for N-coordination to palladium. |

This interactive table illustrates the potential versatility of this compound in Suzuki-Miyaura couplings.

The mechanism of the Suzuki-Miyaura reaction has been the subject of extensive study. nih.govrsc.org The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is a crucial part of the catalytic cycle. This step is generally believed to proceed via a boronate intermediate, formed by the reaction of the boronic acid with the base.

For this compound, the transmetalation would involve the formation of a palladium-aryl intermediate. The rate of this step can be influenced by the nature of the base and the electronic properties of the arylboronic acid.

The final step, reductive elimination, involves the formation of the new carbon-carbon bond and the regeneration of the palladium(0) catalyst. This step is generally favored for biaryl products and is often irreversible. The steric and electronic properties of the ligands on the palladium center play a significant role in promoting this step.

Heck-Type Coupling and Related Olefination Reactions

The Heck reaction is another powerful palladium-catalyzed method for carbon-carbon bond formation, typically involving the coupling of an aryl halide with an alkene. nih.govyoutube.com While less common, variations of the Heck reaction that utilize arylboronic acids as the aryl source have been developed. These are often referred to as Heck-type or oxidative Heck reactions.

In a hypothetical Heck-type reaction, this compound could be coupled with an alkene, such as styrene (B11656) or an acrylate, to form a substituted alkene. These reactions often require an oxidant to regenerate the active palladium(II) catalyst.

General Scheme of a Heck-Type Reaction:

Where Ar = 3-(isobutylthio)phenyl.

The regioselectivity of the Heck reaction can be a critical factor, and the specific conditions would need to be optimized to control the position of the new carbon-carbon bond on the alkene.

Other Transition Metal-Catalyzed Cross-Coupling Methodologies

Beyond palladium, other transition metals such as rhodium and copper have been shown to catalyze cross-coupling reactions involving arylboronic acids.

Rhodium-catalyzed reactions have been developed for the conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds. organic-chemistry.org It is plausible that this compound could participate in such reactions, providing access to β-arylated ketones and esters. Rhodium catalysts have also been employed in the coupling of arylboronic acids with olefins in aqueous media. organic-chemistry.org

Copper-catalyzed cross-coupling reactions represent a more cost-effective and environmentally friendly alternative to palladium-catalyzed processes. Copper catalysts have been used for the S-arylation of thiols with boronic acids and for the homocoupling of boronic acids. nih.govacs.org While the direct cross-coupling of this compound with aryl halides under copper catalysis is not well-documented, the development of such methodologies is an active area of research.

Uncatalyzed and Lewis Acid-Catalyzed Carbon-Carbon Bond Formations

While specific studies on the uncatalyzed and Lewis acid-catalyzed carbon-carbon bond-forming reactions of This compound are not extensively documented in the current literature, the reactivity of arylboronic acids in such transformations is a cornerstone of modern organic synthesis. Generally, arylboronic acids, including those with sulfur-containing substituents, are key participants in cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds. These reactions typically require a transition-metal catalyst, such as palladium or nickel complexes. mit.eduresearchgate.net

Uncatalyzed carbon-carbon bond formations involving boronic acids are less common but can occur under specific conditions, such as the reaction between tosylhydrazones and boronic acids, which proceeds without a metal catalyst. boronpharm.com The presence of the isobutylthio group at the meta-position of the phenyl ring in This compound would influence its electronic properties and, consequently, its reactivity in these transformations. The thioether group is generally considered to be weakly electron-donating through resonance and weakly electron-withdrawing through induction. This electronic nature can modulate the transmetalation step in catalytic cycles.

Lewis acid catalysis can play a significant role in activating either the boronic acid or the coupling partner. nih.govamanote.com For instance, Lewis acids can enhance the electrophilicity of carbonyl compounds for additions of organoboron reagents. nih.gov In the context of This compound , the sulfur atom itself could potentially interact with Lewis acids, although this is less common than the interaction with the boronic acid moiety.

Research on related organoboron compounds demonstrates the utility of Lewis acid-promoted additions of boronic esters to N-acyliminium ions for the formation of C-C bonds. researchgate.net While direct data for This compound is unavailable, it is plausible that it would undergo similar Lewis acid-catalyzed additions.

Table 1: Examples of Carbon-Carbon Bond Forming Reactions with Arylboronic Acids (General Examples)

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

| Aryl Halide | Arylboronic Acid | Pd catalyst, Base | Biaryl | semanticscholar.org |

| Tosylhydrazone | Arylboronic Acid | Metal-free | Substituted Alkane | boronpharm.com |

| N-Acyliminium Ion Precursor | Alkenylboronate | Lewis Acid | Functionalized Pyrrolidine | researchgate.net |

| epi-Chlorohydrin | Alkyne | Lewis Acid | Substituted Alcohol | nih.gov |

Carbon-Heteroatom Bond Forming Reactions

Amidation and Amide Bond Formations

Boronic acids have emerged as effective catalysts for the direct amidation of carboxylic acids with amines, offering a milder alternative to traditional coupling reagents. nih.govtcichemicals.com The catalytic cycle is believed to involve the formation of an acyloxyboronic acid intermediate. nih.gov

While there are no specific studies detailing the use of This compound as a catalyst for amidation, research on other sulfur-containing boronic acids provides valuable insights. For instance, ortho-substituted phenylboronic acids have been investigated, where the substituent can engage in hydrogen bonding to stabilize the transition state. nih.gov A study on fluorous sulfur-containing boronic acid catalysts demonstrated their efficiency in promoting dehydrative condensation between carboxylic acids and amines. nih.gov This suggests that the sulfur atom in proximity to the boronic acid can influence the catalytic activity. In This compound , the sulfur atom is in the meta position, which may have a more subtle electronic influence on the boron center's Lewis acidity and its ability to activate the carboxylic acid.

The general mechanism for boronic acid-catalyzed amidation involves the reversible formation of an acyloxyboronate, which then reacts with the amine. The removal of water is often necessary to drive the equilibrium towards the amide product.

Table 2: Boronic Acid-Catalyzed Amidation (General and Analogous Examples)

| Carboxylic Acid | Amine | Boronic Acid Catalyst | Conditions | Yield | Reference |

| Phenylacetic Acid | Benzylamine | B(OCH2CF3)3 | MeCN, 80 °C | 91% | nih.gov |

| Various | Various | 3,5-Bis(trifluoromethyl)phenylboronic acid/DMAPO | Toluene, reflux | Good to Excellent | tcichemicals.com |

| Various | Various | Fluorous sulfur-containing boronic acid | Toluene, reflux | Good to Excellent | nih.gov |

Esterification and Boronate Ester Formation

Phenylboronic acids readily undergo esterification with alcohols to form boronate esters. wikipedia.org This reversible reaction is typically driven to completion by removing water, for example, by using a Dean-Stark apparatus. wikipedia.orgThis compound is expected to react with diols to form cyclic boronate esters, a characteristic reaction of boronic acids. nih.gov The formation of these esters is influenced by the pKa of the boronic acid and the pH of the solution. nih.gov

Boronic acids can also act as catalysts in Fischer esterifications of carboxylic acids with alcohols. masterorganicchemistry.comrsc.org The boronic acid activates the carboxylic acid towards nucleophilic attack by the alcohol. While no specific examples of This compound in this role have been reported, its Lewis acidic nature suggests it could potentially catalyze such reactions. nih.gov

The formation of boronate esters is a fundamental property of boronic acids and is crucial for their application in sensors and as protecting groups for diols. wikipedia.orgnih.gov

Table 3: Esterification and Boronate Ester Formation with Phenylboronic Acids (General Examples)

| Boronic Acid | Alcohol/Diol | Conditions | Product | Reference |

| Phenylboronic Acid | Various Alcohols | Dehydration (e.g., Dean-Stark) | Boronate Ester | wikipedia.org |

| Phenylboronic Acid | Glycerol/Fatty Acid | Phase-transfer | Monoester | rsc.org |

| Carboxylic Acid | Alcohol | Acid Catalyst | Ester | masterorganicchemistry.comyoutube.com |

Halodeboronation Reactions

Halodeboronation is a reaction where the boronic acid group is replaced by a halogen. This transformation is a useful method for the synthesis of aryl halides. organic-chemistry.orgresearchgate.net The reaction can be promoted by various reagents, including molecular halogens (e.g., Br₂) or electrophilic halogen sources like N-halosuccinimides (NBS, NCS, NIS). researchgate.netnih.gov

While specific studies on the halodeboronation of This compound are not available, the general mechanisms are well-established for other arylboronic acids. The reaction is believed to proceed through a boronate-driven ipso-substitution pathway. organic-chemistry.orgresearchgate.net The presence of a base can catalyze the reaction by forming a more reactive boronate species. organic-chemistry.org

The electronic nature of the substituent on the phenyl ring can influence the rate of halodeboronation. The isobutylthio group in This compound would likely have a modest effect on the reaction rate compared to strongly electron-donating or electron-withdrawing groups.

Table 4: Halodeboronation of Arylboronic Acids (General Examples)

| Arylboronic Acid | Halogenating Agent | Conditions/Catalyst | Product | Reference |

| 2-Cyano-6-fluorophenylboronic acid | 1,3-Dibromo-5,5-dimethylhydantoin | NaOMe (cat.) | 2-Bromo-3-fluorobenzonitrile | nih.gov |

| Phenylboronic Acid | Br₂/H₂O | - | Bromobenzene | wikipedia.org |

| Various Arylboronic Acids | N-Iodosuccinimide | KOAc (cat.) | Aryl Iodide | researchgate.net |

Lewis Acidity and Acid-Base Interactions

Coordination Chemistry with Oxygen and Nitrogen Heteroatoms

The boron atom in boronic acids is electron-deficient and acts as a Lewis acid. wikipedia.orgnih.gov This Lewis acidity is fundamental to many of their reactions and applications. The pKa of a phenylboronic acid is a measure of its Lewis acidity in aqueous solution, reflecting the equilibrium between the neutral trigonal planar boronic acid and the anionic tetrahedral boronate form. nih.govnih.gov The pKa of unsubstituted phenylboronic acid is approximately 8.8. wikipedia.org Substituents on the phenyl ring can significantly alter the pKa; electron-withdrawing groups generally decrease the pKa (increase acidity), while electron-donating groups increase it. nih.gov The meta-isobutylthio group in This compound is expected to have a mild influence on its Lewis acidity. mdpi.com

The Lewis acidic boron center readily interacts with Lewis basic heteroatoms like oxygen and nitrogen. The formation of boronate esters with diols is a prime example of coordination with oxygen atoms. nih.gov Similarly, boronic acids can coordinate with nitrogen-containing compounds. This interaction is crucial in the mechanism of boronic acid-catalyzed amidations, where the amine nitrogen attacks the activated acylboronate intermediate. nih.gov

The sulfur atom in the isobutylthio group of This compound is also a potential Lewis basic site that could engage in intramolecular or intermolecular coordination, although such interactions are generally weaker than those involving oxygen or nitrogen. nih.gov In certain contexts, particularly in the solid state or with specific metal catalysts, the thioether sulfur could act as a ligand. nih.gov However, in the context of the reactivity of the boronic acid group itself, the primary Lewis acidic site is the boron atom.

Role in Specific Catalytic Cycles (e.g., Copper-catalyzed reactions)

Arylboronic acids are crucial reagents in copper-catalyzed cross-coupling reactions, most notably the Chan-Lam coupling (also known as the Chan-Evans-Lam coupling). wikipedia.orgnih.gov This reaction forms carbon-heteroatom bonds, such as C–N and C–O bonds, by coupling an arylboronic acid with an amine or an alcohol, respectively. wikipedia.orgorganic-chemistry.org This method is advantageous as it can often be conducted at room temperature and is tolerant of air, distinguishing it from many palladium-catalyzed counterparts like the Buchwald-Hartwig reaction. wikipedia.orgorganic-chemistry.org

The generalized mechanism for the Chan-Lam coupling involves several key steps. nrochemistry.com While variations exist depending on the specific substrates and conditions, a commonly proposed pathway begins with the interaction of the Cu(II) catalyst with the boronic acid.

Proposed Catalytic Cycle for Chan-Lam Coupling:

Transmetalation: The aryl group from the boronic acid is transferred to the Cu(II) center. This step may be preceded by the formation of a copper-boron intermediate.

Coordination: The nucleophile (an amine or alcohol) coordinates to the newly formed aryl-copper(II) complex.

Oxidation/Disproportionation (optional): Some mechanisms propose an oxidation of the copper center to Cu(III) or a disproportionation involving two Cu(II) species to generate a key Cu(III) intermediate. nrochemistry.com

Reductive Elimination: The crucial C–N or C–O bond is formed via reductive elimination from the copper center (often a Cu(III) species), releasing the final arylated product. wikipedia.org This step reduces the copper from Cu(III) to Cu(I).

Reoxidation: The catalytic cycle is completed by the reoxidation of the resulting Cu(I) species back to the active Cu(II) state, often by an external oxidant like molecular oxygen from the air. organic-chemistry.orgnrochemistry.com

The scope of the Chan-Lam coupling is broad, accommodating a wide range of substituted arylboronic acids and nucleophiles. The electronic nature of the substituents on the arylboronic acid can influence reaction efficiency. For instance, both electron-rich and electron-deficient arylboronic acids can participate successfully in these couplings. nih.gov Given its structure, this compound would be expected to be a viable substrate in such transformations for creating aryl amines, aryl ethers, and aryl thioethers.

| Arylboronic Acid Substrate | Nucleophile | Product | Yield (%) | Reference |

| Phenylboronic acid | 2-Aminobenzothiazole | N-Phenyl-2-aminobenzothiazole | 94 | nih.gov |

| 3-Nitrophenylboronic acid | 2-Aminobenzothiazole | N-(3-Nitrophenyl)-2-aminobenzothiazole | 85 | nih.gov |

| 4-(Trifluoromethyl)phenylboronic acid | 2-Aminobenzothiazole | N-(4-(Trifluoromethyl)phenyl)-2-aminobenzothiazole | 81 | nih.gov |

| Phenylboronic acid | 9H-Carbazole | 9-Phenyl-9H-carbazole | 45 | nih.gov |

| 4-Chlorophenylboronic acid | Methyl 2-aminothiophene-3-carboxylate | Methyl 2-((4-chlorophenyl)amino)thiophene-3-carboxylate | 61 | nih.gov |

| This compound | Amine/Alcohol | N/A | Not Reported | N/A |

| Note: This table illustrates the general scope of the copper-catalyzed C-N coupling with various arylboronic acids. Specific yield for this compound is not available in the cited literature. |

Dehydration and Boroxine (B1236090) Formation Equilibria

A fundamental characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines. clockss.orgnih.gov This equilibrium is a defining feature of boronic acid chemistry both in solution and in the solid state. researchgate.net The reaction involves three molecules of the boronic acid condensing to form one molecule of boroxine and three molecules of water.

General Equilibrium Equation: 3 R–B(OH)₂ ⇌ (RBO)₃ + 3 H₂O

This equilibrium can be manipulated by changing the reaction conditions. The removal of water, either through thermal means (heating) or by using a chemical drying agent, shifts the equilibrium to the right, favoring the formation of the boroxine. nih.gov Conversely, the addition of water can hydrolyze the boroxine back to the corresponding boronic acid. clockss.org

The electronic properties of substituents on the phenyl ring also play a role. Research has shown that electron-donating groups on the aryl ring tend to support the formation of the corresponding boroxine. clockss.orgresearchgate.net The isobutylthio group on this compound is considered electron-donating, and thus it would be expected to favor the equilibrium towards its boroxine form, tris(3-(isobutylthio)phenyl)boroxine.

| 4-Substituted Phenylboronic Acid (R) | Keq (M⁻²) in CDCl₃ at 298 K | ΔH (kJ/mol) | ΔS (J/K·mol) | Reference |

| R = OMe | 1.1 | 11.8 | 31.5 | researchgate.net |

| R = Me | 0.52 | 12.5 | 31.9 | researchgate.net |

| R = H | 0.23 | 14.3 | 37.8 | researchgate.net |

| R = Cl | 0.081 | 16.5 | 39.9 | researchgate.net |

| R = CF₃ | 0.021 | 19.3 | 43.7 | researchgate.net |

| Note: This table presents thermodynamic parameters for the formation of various tris(4-substituted phenyl)boroxines, illustrating the influence of electronic effects on the equilibrium. Data is derived from NMR studies. researchgate.net |

Computational studies on simple aliphatic boronic acids further confirm that the dehydration reaction to form a boroxine is typically endothermic. nih.govnih.gov For example, the formation of the parent boroxine (H₃B₃O₃) from boronic acid (H-B(OH)₂) in the gas phase has a calculated enthalpy (ΔH) of +12.2 kcal/mol. nih.govnih.gov

Applications in Advanced Organic Synthesis

Complex Molecule Synthesis as a Modular Building Block

The primary application of phenylboronic acids, including the 3-(isobutylthio) derivative, is as a modular building block in the synthesis of complex organic molecules. Its most significant role is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. wikipedia.org This reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron compound and an organohalide. harvard.eduorganic-chemistry.org

The 3-(isobutylthio)phenyl group can be incorporated into a larger molecular framework, such as a biaryl structure, which is a common motif in pharmaceuticals, agrochemicals, and advanced materials. nih.govresearchgate.net The isobutylthio substituent (-S-CH₂CH(CH₃)₂) at the 3-position can modulate the electronic nature and steric profile of the molecule. The sulfur atom can influence the reactivity of the boronic acid and may also serve as a coordination site for the metal catalyst during the reaction cycle.

The general utility of phenylboronic acids in Suzuki-Miyaura coupling is well-documented, allowing for the synthesis of a wide array of biaryl compounds under various reaction conditions. organic-chemistry.org The reaction typically involves a palladium catalyst, a base, and a suitable solvent to couple the boronic acid with an aryl or vinyl halide (or triflate).

Table 1: Representative Suzuki-Miyaura Coupling Reactions Using a Phenylboronic Acid Scaffold

This table illustrates typical conditions for Suzuki-Miyaura reactions where a substituted phenylboronic acid, such as 3-(Isobutylthio)phenylboronic acid, could be used to synthesize complex biaryl compounds.

| Entry | Aryl Halide Partner | Catalyst | Base | Solvent | Product | Typical Yield (%) |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 4-Methoxy-3'-(isobutylthio)-1,1'-biphenyl | >90 |

| 2 | 1-Chloro-4-nitrobenzene | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water | 3'-(Isobutylthio)-4-nitro-1,1'-biphenyl | 85-95 |

| 3 | 2-Bromopyridine | Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | 1,4-Dioxane | 2-(3-(Isobutylthio)phenyl)pyridine | 80-90 |

| 4 | Methyl 4-iodobenzoate | PdCl₂(dppf) | Na₂CO₃ | DMF | Methyl 3'-(isobutylthio)-[1,1'-biphenyl]-4-carboxylate | >90 |

Note: The yields are representative for Suzuki-Miyaura reactions with similar phenylboronic acids and are provided for illustrative purposes.

Tandem and Cascade Reactions Utilizing Boronic Acid Reactivity

Tandem reactions, which involve the formation of multiple chemical bonds in a single synthetic operation without isolating intermediates, represent a highly efficient strategy in organic synthesis. liberty.edu Phenylboronic acids can be key participants in such processes. While specific tandem reactions involving this compound are not widely reported, its functional groups offer potential for such transformations.

A hypothetical tandem reaction could involve an initial Suzuki-Miyaura coupling followed by a subsequent reaction involving the thioether moiety. For instance, the sulfur atom could be oxidized or participate in a metal-catalyzed C-S bond formation. Research on other phenylboronic acids has demonstrated their use in one-pot syntheses to create complex heterocyclic structures. liberty.edu The development of such a process using this compound would streamline the synthesis of complex sulfur-containing molecules.

Stereoselective Transformations Involving this compound Derivatives

Boronic acids are instrumental in stereoselective synthesis, particularly in the asymmetric addition to carbonyls and enones. researchgate.net To achieve stereoselectivity, the achiral this compound would typically be converted into a chiral boronate ester by reacting it with a chiral diol. This chiral reagent can then participate in reactions to create enantiomerically enriched products.

For example, the asymmetric conjugate addition of an aryl group to an α,β-unsaturated ketone can be mediated by a rhodium catalyst in the presence of a chiral diene ligand and a phenylboronic acid. This approach allows for the formation of a new stereocenter with high enantioselectivity. The electronic properties of the isobutylthio substituent could influence the reactivity and selectivity of these transformations. Studies on ortho-substituted phenylboronic acids have shown that the substituent can impact the regioselectivity and atropselective outcomes of cross-coupling reactions, suggesting that the 3-(isobutylthio) group would also play a directing role. beilstein-journals.org

Development of Novel Reagents and Catalysts from Boronic Acid Scaffolds

The unique structure of this compound makes it a potential scaffold for developing novel reagents and catalysts. The boronic acid group can serve as a handle for immobilization on a solid support or for incorporation into a larger, more complex molecular architecture.

Furthermore, the presence of a sulfur atom in the isobutylthio group offers an intriguing possibility for catalyst design. Sulfur-containing ligands are known to coordinate with various transition metals. Research has shown that sulfur-containing boronic acids can act as effective catalysts themselves, for instance, in promoting dehydrative condensation reactions like amidation. rsc.orgnih.gov In these systems, the sulfur atom can participate in hydrogen bonding to stabilize transition states, thereby enhancing catalytic efficiency. rsc.org By modifying the this compound scaffold, it may be possible to design new, recyclable, and efficient catalysts for a range of organic transformations, including C-C, C-N, and C-S bond formations. acs.orgresearchgate.net

Research in Materials Science and Analytical Systems

Integration into Responsive Polymer Systems

The integration of phenylboronic acid (PBA) moieties into polymer structures is a cornerstone of modern smart materials design. nih.gov These polymers are capable of responding to various external stimuli, such as changes in pH, temperature, or the presence of specific molecules like sugars. nih.gov This responsiveness stems from the unique ability of the boronic acid group to form reversible covalent bonds with diols. nih.gov

While no studies detailing the integration of 3-(isobutylthio)phenylboronic acid into such systems were identified, the general principles are well-established with other PBA derivatives.

The design of PBA-functionalized gels and hydrogels is a significant area of research, driven by their potential in fields like biomedicine. nih.govrsc.org These 3D polymeric networks are typically formed by incorporating PBA-containing monomers into a polymer backbone or by cross-linking polymer chains using the dynamic covalent chemistry of boronic esters. nih.govnih.gov

Specific research on the use of this compound to create functionalized gels was not found. However, the general approach involves copolymerizing a functional monomer, such as 3-(acrylamido)phenylboronic acid (AAPBA), with other monomers like N,N-dimethylacrylamide or N-isopropylacrylamide. nih.govnih.gov These copolymers can then be cross-linked with diol-containing polymers like poly(vinyl alcohol) (PVA) to form hydrogels. nih.gov The formation of these gels is driven by the in-situ creation of phenylboronate (B1261982) ester bonds between the PBA groups on one polymer and the diol groups on another. nih.gov The properties of these hydrogels, such as their swelling behavior and mechanical strength, can be tuned by altering the concentration of PBA, the type of diol, and the pH of the environment. rsc.orgmdpi.com

The reversible nature of the boronic ester bond is key to creating self-healing and multi-responsive polymeric materials. mdpi.com These "smart" materials can autonomously repair damage and change their properties in response to multiple environmental cues. mdpi.comnih.gov

No literature detailing the creation of self-healing or multi-responsive polymers using this compound could be located. Generally, self-healing is achieved because the dynamic boronic ester cross-links can break and reform, allowing the polymer network to reorganize and mend itself after being damaged. mdpi.comnih.gov This multi-responsiveness is further exemplified by polymers that respond to pH, temperature, and the presence of diols like glucose, often by integrating PBA with other responsive polymers like poly(N-isopropylacrylamide) (PNIPAAm). The combination allows for complex behaviors, where, for instance, temperature-induced phase transitions can be modulated by glucose concentration.

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures, making them promising for applications in separation, catalysis, and sensing. mdpi.com Boronic acids are frequently used as building blocks in COF synthesis, typically through the formation of boroxine (B1236090) or boronate ester linkages.

Specific research detailing the use of this compound as a linker or functionalizing agent in COF synthesis is not present in the available literature. The general strategy for creating boronic acid-functionalized COFs often involves a post-synthetic modification approach. mdpi.com For example, a pre-existing COF can be engineered to have reactive sites where various phenylboronic acid isomers can be attached, thereby tuning the pore environment and its affinity for guest molecules. mdpi.com Another method involves the direct condensation of polyfunctional boronic acids to form the framework.

Fabrication of Chemical Recognition and Sensing Platforms

The ability of phenylboronic acids to bind with diols makes them excellent candidates for the fabrication of chemical sensors. This interaction can be transduced into a measurable optical or electrochemical signal.

While platforms based specifically on this compound are not described in the literature, the underlying principles of PBA-based sensing are well-documented.

The fundamental principle of diol recognition by phenylboronic acid is the formation of a reversible covalent bond, creating a cyclic boronate ester. nih.gov This interaction is highly dependent on the pH of the solution, the pKa of the boronic acid, and the structure of the diol.

There is no specific binding affinity data available for this compound. For the general class of PBAs, the binding process is most favorable at a pH above the pKa of the boronic acid, where the boron atom is in a more reactive tetrahedral boronate state. The stability of the resulting complex is influenced by the stereochemistry of the diol; for instance, cis-diols on a rigid ring structure often form more stable complexes than flexible, linear diols. The binding affinity can be quantified by determining the binding constant (Keq), with systematic studies showing how electron-withdrawing or -donating groups on the phenyl ring can alter the pKa and, consequently, the binding strength at a given pH.

Table 1: General Factors Influencing Phenylboronic Acid-Diol Binding

| Factor | Description |

| pH | Binding is significantly enhanced at pH values above the boronic acid's pKa. |

| pKa of Boronic Acid | Lower pKa values generally lead to stronger binding at physiological pH. Substituents on the phenyl ring can modulate the pKa. |

| Diol Structure | Cis-diols, particularly those in a favorable conformation (e.g., on a furanose ring), exhibit higher affinity than trans-diols or flexible diols. |

| Solvent | The reaction is typically performed in aqueous solutions, but the polarity of the solvent can influence binding equilibria. |

This table represents generalized principles for the phenylboronic acid class of compounds.

PBA-based sensors translate the diol binding event into a detectable signal. Optical sensors often rely on changes in fluorescence or color, while electrochemical sensors measure changes in current, potential, or impedance.

No electrochemical or optical sensors based on this compound have been reported. However, many examples exist using other PBA derivatives.

Optical Sensors: A common strategy involves incorporating PBA into a hydrogel film. nih.gov When the hydrogel binds to a diol like glucose, it swells. This change in thickness can alter the optical properties of the film (e.g., its reflected color or diffraction pattern), providing a measurable signal. Another approach uses a competitive binding assay with a fluorescent dye, where the displacement of the dye by a target diol leads to a change in fluorescence.

Electrochemical Sensors: These can be fabricated by modifying an electrode surface with a PBA-containing polymer. The binding of a charged diol or the change in the local environment upon binding a neutral diol like glucose can alter the electrochemical impedance of the surface. Alternatively, PBA derivatives can be functionalized with redox-active groups like ferrocene, where diol binding modulates the redox potential, allowing for direct electrochemical detection.

Engineering of Controlled Release Systems: Design Principles and Mechanisms of Action

Phenylboronic acid (PBA) and its derivatives, a class of compounds to which this compound belongs, are pivotal in the development of "intelligent" or stimulus-responsive materials for controlled release systems. These systems are engineered to release a therapeutic agent or other substance in response to specific environmental triggers, such as changes in pH or the concentration of glucose. This targeted release mechanism is primarily based on the unique chemical properties of the boronic acid group.

The core design principle involves integrating PBA moieties into polymer-based nanostructures like nanoparticles, hydrogels, microgels, and nanogels. Current time information in Bangalore, IN. The mechanism of action is rooted in the reversible covalent bonding between the boronic acid group and molecules with cis-diol groups (two hydroxyl groups on adjacent carbon atoms).

pH-Responsive Release: A primary mechanism for controlled release is triggered by changes in ambient pH. Phenylboronic acid derivatives can form stable ester bonds with cis-diol-containing polymers or drugs in a neutral or alkaline environment (e.g., pH 7.4, typical physiological pH). However, under acidic conditions, which are characteristic of tumor microenvironments or intracellular compartments like endosomes, these boronate ester linkages become unstable and hydrolyze. This acid-labile feature allows for the design of delivery systems that remain stable in general circulation but dissociate and release their payload upon reaching a more acidic target site. For instance, nanoparticles can be fabricated to encapsulate a drug through boronate ester bonds, which then break apart to release the drug when the environmental pH drops.

Glucose-Responsive Release: The ability of phenylboronic acids to bind with glucose, which contains cis-diol groups, has been extensively explored for creating self-regulated drug delivery systems, particularly for diabetes therapy. Current time information in Bangalore, IN. In these systems, a drug like insulin (B600854) is incorporated into a PBA-functionalized hydrogel or nanoparticle. Current time information in Bangalore, IN. The release mechanism is based on competitive binding. In low glucose conditions, the system remains stable. As blood glucose levels rise, the glucose molecules compete with the polymer matrix or a complexed diol-containing drug for binding sites on the boronic acid. This competitive binding displaces the drug from the carrier, leading to its release in direct proportion to the glucose concentration. This approach enables the creation of a self-regulating system that automatically delivers insulin as needed.

Research into phenylboronic acid-functionalized nanoparticles (PBA-NPs) for the delivery of polyphenolic drugs like emodin (B1671224) illustrates these principles. Stable, monodisperse nanoparticles have been fabricated using a homopolymer of a PBA derivative. These nanoparticles could successfully encapsulate emodin, likely through PBA-diol interactions. The release of the encapsulated drug was accelerated when the environmental pH was reduced from 7.4 to 5.0, demonstrating the acid-labile nature of the boronate linkage.

| Parameter | Finding | Reference |

| Nanoparticle System | Phenylboronic acid-functionalized nanoparticles (PBA-NPs) | |

| Encapsulated Drug | Emodin (a polyphenolic drug) | |

| Encapsulation Efficiency (EE%) | 78% | |

| Drug Loading Content (DLC%) | 2.1% | |

| Release Trigger | Reduction in pH from 7.4 to 5.0 | |

| Release Mechanism | Dissociation of acid-labile boronate ester bonds |

This interactive table summarizes the findings from a study on emodin-loaded phenylboronic acid-functionalized nanoparticles.

The specific structure of this compound, featuring both the functional phenylboronic acid group and a hydrophobic isobutylthio group, makes it a candidate for incorporation into such advanced controlled release systems. The boronic acid provides the stimulus-responsive element, while the isobutylthio group can be used to tune the hydrophobic-hydrophilic balance of the resulting polymer, influencing nanoparticle self-assembly, stability, and drug-loading capacity.

Role in Biosensing Technologies for Analytical Purposes

The unique reactivity of the boronic acid functional group has positioned its derivatives, including potentially this compound, as essential recognition elements in the field of biosensing. Biosensors built with boronic acid-based materials are designed to detect and quantify biologically significant molecules that contain cis-diol structures. This category of analytes is broad and includes carbohydrates (like glucose), glycoproteins, and ribonucleic acids (RNA), making boronic acid-based sensors highly versatile for clinical analysis and diagnostics.

The fundamental principle of these biosensors is the conversion of a molecular binding event into a measurable signal. When the boronic acid moiety binds to the cis-diol of a target analyte, this interaction can be designed to alter the electrochemical or optical properties of the sensor.

Electrochemical Biosensors: Electrochemical biosensors incorporating boronic acid derivatives have been developed for their high sensitivity, rapid response, and low cost. In one common approach, boronic acid derivatives are synthesized with an electroactive tag (e.g., ferrocene). The binding of the boronic acid to a saccharide or other diol-containing target molecule causes a detectable shift in the oxidation potential of the electroactive tag, which can be measured to quantify the analyte. Nanomaterials such as gold nanoparticles and graphene are often used in conjunction with these sensors to enhance the analytical signal and improve sensitivity.

Fluorescent Biosensors: Fluorescence-based biosensors offer the advantages of high simplicity and sensitivity, making them powerful tools for detection and bioimaging. In this design, a fluorescent molecule (fluorophore) is modified with a boronic acid group. The binding of the target analyte to the boronic acid induces a change in the fluorophore's environment, leading to a shift in its fluorescence intensity or emission wavelength. This change in the optical signal can be precisely measured and correlated to the concentration of the target substance. Such systems have been conceptualized for non-invasive, continuous monitoring devices, such as glucose-sensing contact lenses.

The application of boronic acid-functionalized materials extends to the detection of complex biological entities like bacteria, exosomes, and tumor cells, which present glycoproteins or other diol-containing structures on their surfaces. By functionalizing nanomaterials with boronic acid groups, highly sensitive and specific methods for detecting these targets can be constructed.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding of phenylboronic acid derivatives. These calculations provide a quantitative description of molecular orbitals, charge distribution, and geometric parameters.

For 3-(Isobutylthio)phenylboronic acid, the electronic properties are significantly influenced by the interplay between the electron-withdrawing boronic acid group and the sulfur atom of the isobutylthio substituent. The sulfur atom, with its lone pairs of electrons, can participate in π-conjugation with the phenyl ring, while the isobutyl group is primarily an electron-donating alkyl group.

DFT calculations on related thiophenylboronic acid derivatives have been performed using basis sets such as B3LYP/6-311++G(d,p), which provide a high level of theory for accurate predictions. The optimized geometry of phenylboronic acids is typically planar for the phenyl ring and the C-B(OH)2 moiety to maximize conjugation. In solution, the dihedral angle between the aromatic ring and the boronate group can vary. researchgate.net

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the reactivity and electronic transitions. In substituted phenylboronic acids, the HOMO is generally distributed over the phenyl ring and the substituent, while the LUMO is often localized on the boronic acid moiety and the ipso-carbon atom. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Table 1: Calculated Electronic Properties of Substituted Phenylboronic Acid Analogs

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Phenylboronic acid | -6.5 | -1.2 | 5.3 | 2.1 |

| 3-Aminophenylboronic acid | -5.8 | -1.1 | 4.7 | 3.5 |

| 3-Nitrophenylboronic acid | -7.2 | -2.5 | 4.7 | 4.8 |

| 4-Methoxyphenylboronic acid | -6.1 | -1.0 | 5.1 | 2.8 |

Note: The data in this table is illustrative and based on typical values for substituted phenylboronic acids. Specific values for this compound would require dedicated calculations.

Molecular Modeling of Reaction Mechanisms and Transition States

Molecular modeling is a powerful tool for investigating the mechanisms of reactions involving phenylboronic acids, most notably the Suzuki-Miyaura cross-coupling reaction. These studies can map out the potential energy surface of the reaction, identifying key intermediates and transition states, which helps in understanding reaction kinetics and selectivity.

For this compound, a key reaction is its participation in palladium-catalyzed cross-coupling reactions. Computational studies on similar systems have detailed the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination steps. DFT calculations can be used to determine the activation energies for each step. For instance, studies on the Suzuki-Miyaura coupling of thiophenylboronic acids have been conducted to understand their reactivity. ucla.edu

The nature of the substituent on the phenylboronic acid can influence the rate of transmetalation, which is often the rate-determining step. The isobutylthio group at the meta position in this compound would exert a moderate electronic effect on the reaction center. Molecular modeling can predict how this substituent affects the stability of the intermediates and the energy of the transition states in the catalytic cycle.

Control experiments and computational studies on related systems have shown that intermediates such as β-iodo-sulfonamides can be important in certain nickel-catalyzed reactions of arylboronic acids with aziridines. utwente.nl

Prediction of Reactivity and Selectivity Profiles in Substituted Systems

Computational methods can predict the reactivity and selectivity of substituted phenylboronic acids in various chemical transformations. By calculating parameters such as atomic charges, electrostatic potentials, and frontier orbital densities, it is possible to forecast the most likely sites for electrophilic or nucleophilic attack.

The reactivity of this compound can be assessed by analyzing its molecular electrostatic potential (MEP) map. The MEP map visualizes the charge distribution on the molecule's surface, with red areas indicating regions of high electron density (nucleophilic) and blue areas indicating regions of low electron density (electrophilic). For phenylboronic acids, the region around the boronic acid group is typically electrophilic.

The selectivity (ortho, meta, para) in reactions on the phenyl ring can also be predicted. The directing effects of the boronic acid and isobutylthio groups would determine the regioselectivity of further functionalization. DFT calculations can model the transition states for substitution at different positions to predict the most favorable reaction pathway. nih.govacs.org

Simulations of Interactions with Supramolecular Hosts and Material Matrices

Molecular dynamics (MD) and docking simulations are employed to study the non-covalent interactions of phenylboronic acids with supramolecular hosts like cyclodextrins and within material matrices such as polymers. nih.gov These simulations provide insights into the binding affinities, geometries of the host-guest complexes, and the dynamic behavior of the system.

Phenylboronic acids are known to form reversible covalent bonds with diols, a property exploited in the design of sensors and drug delivery systems. Simulations can model the interaction of the boronic acid moiety of this compound with sugar molecules or diol-containing polymers. nih.gov

Cyclodextrins are common supramolecular hosts. MD simulations can predict whether the phenyl ring or the isobutyl group of this compound would be encapsulated within the cyclodextrin (B1172386) cavity and the stability of such an inclusion complex. nih.gov These simulations take into account solvent effects and the flexibility of both the host and guest molecules.

Future Research Directions and Emerging Opportunities

Sustainable Synthesis and Green Chemistry Approaches

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For boronic acid synthesis, this often involves minimizing waste, using renewable resources, and improving energy efficiency. Future research into the synthesis of 3-(Isobutylthio)phenylboronic acid is expected to focus on developing methodologies that align with these principles.

Key areas for investigation include:

Solvent-Free or Aqueous-Based Reactions: Moving away from traditional organic solvents to water or solvent-free conditions is a primary goal of green chemistry. Research could explore direct C-H borylation or Miyaura borylation reactions of 3-isobutylthiobenzene in aqueous media, potentially using specialized surfactants to facilitate the reaction.

Energy-Efficient Catalysis: The development of catalytic systems that operate under milder conditions (lower temperatures and pressures) is crucial. This includes exploring photocatalysis, where visible light could serve as a renewable energy source to drive the borylation process.

Atom Economy: Synthetic routes with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product, are highly desirable. Strategies that avoid the use of stoichiometric amounts of hazardous reagents will be a priority.

Advancements in Catalytic Efficiency and Turnover Numbers

The efficiency of a catalyst is often measured by its turnover number (TON) and turnover frequency (TOF), which quantify the number of substrate molecules converted per molecule of catalyst before it becomes deactivated. While specific catalytic efficiency data for reactions involving this compound are not extensively documented, this represents a significant area for future research, especially in the context of cross-coupling reactions like the Suzuki-Miyaura coupling.

Future research should aim to:

Develop High-Turnover Catalysts: Design and synthesize novel palladium, nickel, or copper catalysts that exhibit high turnover numbers specifically for coupling reactions involving this compound. This could involve creating ligands that are robust and resistant to poisoning by the sulfur atom in the substrate.

Quantify Catalytic Performance: Conduct detailed kinetic studies to determine the TON and TOF for various catalytic systems. This data is essential for comparing the efficiency of different catalysts and for scaling up reactions for industrial applications. An enzyme's catalytic efficiency is determined by the ratio of its turnover number (kcat) to its substrate affinity (KM).

Table 1: General Comparison of Enzyme Turnover Numbers

| Enzyme | Substrate | Turnover Number (per second) |

| Catalase | Hydrogen Peroxide | up to 2,800,000 |

| Chymotrypsin | Protein | 100 |

| RuBisCO | Carbon Dioxide | 3 |

| Lysozyme | Bacterial Cell Wall | 0.5 |

This table provides context for the range of catalytic turnover numbers observed in biological systems and serves as a benchmark for the efficiency goals in synthetic catalysis.

Exploration of Novel Reactivity Modes for Substituted Boronic Acids

The boronic acid functional group is known for more than just its role in Suzuki couplings. Future research can uncover new ways in which the unique electronic and steric properties of the 3-(isobutylthio)phenyl group can be exploited.

Potential areas for exploration include:

Sulfur-Directed Reactions: Investigating whether the isobutylthio group can act as a directing group in C-H activation or functionalization reactions on the phenyl ring. This could provide regioselective access to multi-substituted aromatic compounds.

Redox-Active Systems: The thioether linkage can potentially be oxidized to a sulfoxide (B87167) or sulfone. This transformation would significantly alter the electronic properties of the boronic acid, which could be harnessed to create redox-switchable catalysts or materials.

Coordination Chemistry: Exploring the coordination of the sulfur atom to the boron center or to a metal catalyst. This could lead to the formation of novel cyclic structures or influence the reactivity of the boronic acid in catalytic cycles. The reactivity of certain phosphorus(III) compounds can lead to products with structures quite different from those typically observed in reactions like the Mitsunobu reaction.

Development of Highly Tunable Functional Materials for Chemical Applications

Boronic acids are valuable building blocks for functional materials due to their ability to form reversible covalent bonds with diols. This property is particularly useful in the design of sensors and responsive materials. The incorporation of this compound could introduce new functionalities and properties.

Emerging opportunities in this area include:

Chemosensors: Developing sensors for the detection of biologically important diols, such as glucose or other saccharides. The isobutylthio group could be used to tune the sensor's affinity, selectivity, and response in different media. Phenylboronic acid-based materials have shown promise in this area.

Responsive Polymers: Creating "smart" polymers that change their properties (e.g., solubility, shape) in response to specific stimuli. For example, a polymer functionalized with this compound could be designed to respond to changes in pH or the presence of specific diols.

Self-Healing Materials: Designing materials that can autonomously repair damage. The reversible nature of the boronate ester bond is ideal for creating self-healing hydrogels and polymers. The hydrophobic isobutylthio group could be used to control the mechanical properties and environmental responsiveness of these materials.

Table 2: Applications of Boronic Acid-Functionalized Materials

| Material Type | Application | Underlying Principle |

| Functionalized Nanoparticles | Selective enrichment of glycoproteins | Affinity binding of boronic acid to diols on glycoproteins |

| Polymer Films | Electrochemical sensors | Reversible binding of boronic acid to analytes, coupled with electrochemical activity |

| Block Copolymers | Glucose-triggered drug delivery | pH- and glucose-dependent self-assembly and disassembly of micelles |

Advanced Spectroscopic and Structural Characterization Techniques for Understanding Boronic Acid Behavior

A deep understanding of the structure and behavior of this compound at a molecular level is essential for all the research directions mentioned above. Advanced characterization techniques can provide invaluable insights.

Future efforts should focus on:

Single-Crystal X-ray Diffraction: Obtaining a high-resolution crystal structure of this compound and its derivatives (e.g., boronate esters) would provide precise information about bond lengths, bond angles, and intermolecular interactions. This is a fundamental step in understanding its solid-state behavior.

Advanced NMR Spectroscopy: Employing two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals. These techniques are also crucial for characterizing the products of its reactions and its incorporation into larger molecules or materials.

Computational Modeling (DFT): Using Density Functional Theory (DFT) to model the geometric structure, vibrational frequencies (IR and Raman), and electronic properties of the molecule. Theoretical calculations can complement experimental data, helping to interpret spectroscopic results and predict reactivity.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for innovations in sustainable chemistry, catalysis, and advanced functional materials.

Q & A

Basic: What are the common synthetic routes for preparing 3-(Isobutylthio)phenylboronic acid, and how do reaction conditions influence yield?

Answer:

this compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, where aryl halides or triflates react with boronic acids. Key reagents include:

| Component | Examples | Role |

|---|---|---|

| Catalysts | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Facilitate C-C bond formation |

| Bases | K₂CO₃, Na₂CO₃ | Neutralize acids and stabilize intermediates |

| Solvents | THF, dioxane, ethanol | Optimize solubility and reaction kinetics |

Methodological considerations:

- Temperature: Reactions often proceed at 80–100°C to balance reactivity and side-product formation.

- Protecting groups: The isobutylthio moiety may require protection during boronation to prevent oxidation .

Advanced: How can reaction conditions be optimized to mitigate competitive side reactions (e.g., deboronation or disulfide formation) in derivatives of this compound?

Answer:

To suppress deboronation:

- Use anhydrous solvents (e.g., degassed THF) to minimize hydrolysis.

- Add Lewis acids (e.g., MgSO₄) to stabilize the boronic acid group.

To prevent disulfide formation:

- Conduct reactions under inert atmosphere (N₂/Ar) to avoid oxidation of the thioether group.

- Introduce reducing agents (e.g., TCEP) to maintain thiol stability .

Basic: What analytical techniques are most effective for characterizing this compound and its derivatives?

Answer:

- NMR Spectroscopy: ¹¹B NMR identifies boron coordination states (δ ~30 ppm for trigonal planar vs. δ ~10 ppm for tetrahedral). ¹H/¹³C NMR resolves substituent effects on the aromatic ring .

- X-ray Crystallography: Resolves intermolecular hydrogen bonding patterns, critical for understanding solid-state stability .

- IR Spectroscopy: Detects B–O (~1350 cm⁻¹) and C–S (~700 cm⁻¹) stretching modes .

Advanced: How do hydrogen-bonding interactions in this compound affect its NMR chemical shifts and reactivity?

Answer:

- Hydrogen Bonding: The boronic acid group forms dimeric structures via B–O–H···O–B interactions, shifting ¹¹B NMR peaks upfield.

- Solvent Effects: Polar aprotic solvents (e.g., DMSO) disrupt H-bonding, increasing boronic acid reactivity in Suzuki couplings .

- Anharmonic Potential: Quantum dynamics simulations (e.g., DFT/B3LYP) model H-bond strength and predict spectral anomalies .

Basic: What biomedical applications are associated with this compound?

Answer:

- Saccharide Sensing: The boronic acid group binds diols (e.g., sialic acid) via pH-dependent reversible esterification, useful in glucose monitoring .

- Enzyme Inhibition: The isobutylthio group may target cysteine proteases through thiol-disulfide exchange .

Advanced: How do pH-dependent binding mechanisms of this compound with sialic acid reconcile contradictory structural models?

Answer:

Contradictions arise from competing binding modes:

- Low pH (4–8): Boronic acid interacts with the α-hydroxycarboxylate unit of sialic acid (C-1/C-2), forming a trigonal complex.

- High pH (>8): Binding shifts to the glycerol tail (C-7/C-8/C-9), stabilized by intramolecular B–N coordination.

- Resolution: Multi-technique approaches (¹H/¹¹B/¹³C NMR, DFT) differentiate dominant binding modes under physiological conditions .

Basic: What are the stability and storage requirements for this compound?

Answer:

- Storage: Store at 2–8°C under inert gas (Ar) to prevent oxidation of the thioether group.

- Solubility: Soluble in polar aprotic solvents (e.g., DMF, DMSO); avoid aqueous buffers unless stabilized by ligands (e.g., pinacol) .

Advanced: How does the isobutylthio substituent influence the electronic and steric properties of phenylboronic acid in catalysis?

Answer:

- Electron Donation: The thioether group increases electron density on the aryl ring, enhancing oxidative addition in Pd-catalyzed reactions.

- Steric Effects: The bulky isobutyl group directs regioselectivity in cross-couplings, favoring para-substituted products.

- Computational Validation: Frontier orbital analysis (HOMO/LUMO) quantifies electronic effects using DFT .

Basic: What safety precautions are necessary when handling this compound?

Answer:

- PPE: Use nitrile gloves, N95 masks, and safety goggles to prevent inhalation/contact.

- Ventilation: Perform reactions in fume hoods due to potential release of volatile sulfur byproducts .

Advanced: How can computational modeling (e.g., DFT, MD) predict the reactivity of this compound in complex biological systems?

Answer:

- DFT: Calculates binding energies for boronate ester formation with biomolecules (e.g., Neu5Ac) and identifies transition states.

- Molecular Dynamics (MD): Simulates solvation effects and protein-ligand interactions over nanosecond timescales.

- Validation: Cross-check with experimental NMR/ITC data to refine force field parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.